Benzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)-
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Overview
Description
N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide typically involves the reaction of 1-methyl-2-phenylindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-2-[N’-(1-methyl-1H-indol-3-yl)methylene]hydrazino-5-nitrobenzenesulfonamide
- 1-Methyl-2-phenylindole
- Indole-3-acetic acid
Uniqueness
N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both an indole ring and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
741709-21-7 |
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Molecular Formula |
C21H18N2O2S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(1-methyl-2-phenylindol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H18N2O2S/c1-23-20-13-12-18(22-26(24,25)19-10-6-3-7-11-19)14-17(20)15-21(23)16-8-4-2-5-9-16/h2-15,22H,1H3 |
InChI Key |
XDFJARXMFBQVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C=C1C4=CC=CC=C4 |
Origin of Product |
United States |
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